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Compound of Interest

Compound Name: (E/Z)-CCR-11

Cat. No.: B606544

A Note on Nomenclature: The term "(E/Z)-CCR-11" does not correspond to a standard
nomenclature for a chemokine or its receptor in published research. It is likely that this refers to
the chemokine CCL11 (also known as eotaxin-1) and its primary receptor CCR3, or more
broadly to the role of the C-C chemokine receptor family in neuroinflammation. This document
will focus on the well-documented roles of CCL11/CCR3, as well as the closely related and
highly relevant receptors CCR1 and CCR2, in the context of neuroinflammation research.

Introduction to Chemokine Receptors in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological
disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic
brain injury.[1][2][3] This complex biological response involves the activation of resident
immune cells of the central nervous system (CNS), primarily microglia and astrocytes, and the
infiltration of peripheral immune cells.[3][4] Chemokines and their G protein-coupled receptors
are key mediators of this process, regulating the migration and activation of these immune
cells. Understanding the role of specific chemokine receptors in neuroinflammatory pathways is
crucial for the development of novel therapeutic strategies.

Key Chemokine Receptors in Neuroinflammation

e CCL11 (Eotaxin-1) and CCR3: CCL11 and its main receptor, CCR3, are significantly
implicated in neuroinflammatory processes. Elevated levels of CCL11 have been observed
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in the cerebrospinal fluid and sera of patients with neuroinflammatory conditions. Activated
astrocytes and microglia are major sources of CCL11 in the CNS. The CCL11/CCR3 axis
has been linked to reduced neurogenesis, cognitive decline associated with aging, and the
pathology of multiple sclerosis. Inhibition of CCR3 is being explored as a therapeutic strategy
to reduce T-cell infiltration into the brain and mitigate neuroinflammation.

e CCRI1: This receptor and its ligands, such as CCL3 (MIP-1a) and CCL5 (RANTES), play a
pivotal role in modulating immune-inflammatory mechanisms in the CNS. CCR1 is
expressed on various immune cells as well as on microglia, astrocytes, and neurons.
Activation of CCRL1 is associated with the promotion of neuroinflammation in conditions like
Parkinson's disease and intracerebral hemorrhage. Antagonists of CCR1, such as BX471
and J-113863, have shown therapeutic potential in animal models by reducing microglial
activation and pro-inflammatory cytokine production.

e CCR2: CCR2 and its primary ligand, CCL2 (also known as MCP-1), are critical for the
recruitment of monocytes from the bone marrow to sites of inflammation within the CNS. This
pathway is essential in the pathogenesis of experimental autoimmune encephalomyelitis
(EAE), the primary animal model for multiple sclerosis. Mice lacking CCR2 are resistant to
the development of EAE, demonstrating a significant reduction in the infiltration of
monocytes and T cells into the CNS. The CCR2 antagonist RS504393 has been shown to
reduce neuroinflammation and neuronal apoptosis in models of brain injury.

Quantitative Data on Chemokine Receptor
Modulators

The following tables summarize the in vivo efficacy of various chemokine receptor modulators
in models of neuroinflammation.

Table 1: In Vivo Efficacy of CCR1 Antagonists in Neuroinflammation Models
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Dosing -
Compound Model . Key Findings Reference(s)
Regimen
Reduced
microglial and
astrocyte
activation,
] 3,10, and 30 decreased
MPTP-induced )
) mg/kg, expression of
BX471 Parkinson's ) ) )
) intraperitoneally, pro-inflammatory
Disease (mouse) i
for 7 days cytokines, and
protected against
the loss of
dopaminergic
neurons.
Improved tissue
structure,
reduced
) 3 and 10 mg/kg, inflammation and
Spinal Cord ) )
BX471 ] 1 and 6 hours microglial/astrocy
Injury (mouse) o o
post-injury te activation. The
10 mg/kg dose
showed the
highest efficacy.
10 mg/kg, Suppressed
intraperitoneally, Th9/Th22 cells
J-113863 EAE (mouse) )
daily from day 14  and reduced
to 25 demyelination.
Improved
neurological
Intracerebral 0.5 or 1.5 pg/kg, deficits, reduced
Met-RANTES Hemorrhage intranasally, 1 brain edema,
(mouse) hour post-ICH and attenuated

microglia/macrop

hage activation.
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Table 2: In Vivo Efficacy of CCR2 Modulators in Neuroinflammation Models

Dosing o
Modulator Model . Key Findings Reference(s)
Regimen
Mice were
resistant to EAE,
CCR2 Knockout EAE (mouse) N/A with no clinical
signs or CNS
inflammation.
Attenuated
Subarachnoid Not specified in neuroinflammatio
RS504393
Hemorrhage (rat)  abstract n and neuronal
apoptosis.
Table 3: Effects of CCR3 Modulation in Neuroinflammation Models
Dosing o
Modulator Model . Key Findings Reference(s)
Regimen
Alleviated
neuroinflammatio
Prolonged N
_ n and cognitive
CCR3 underwater Single ) )
o . impairment, and
Knockdown exercise-induced  hippocampal ) ) )
N L shifted microglia
(AAV-shRNA) cognitive injection )
. . to an anti-
impairment (rat) )
inflammatory
phenotype.
Reduced
infiltration of T
AKST4290 Aged mice (24 Treatment for 5 cells into the

(CCRS inhibitor)

months old)

weeks

subventricular
zone and

hippocampus.
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Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin
Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a standard model for multiple sclerosis
research.

Materials:

e MOG35-55 peptide

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
e Pertussis toxin (PTX)

o Sterile Phosphate Buffered Saline (PBS)

» Female C57BL/6 mice, 9-13 weeks old

e Glass syringes and needles (18G and 25G)

Procedure:

¢ Antigen Emulsion Preparation:

[¢]

Prepare MOG35-55 peptide solution in sterile PBS at a concentration of 2 mg/mL.

[¢]

Prepare CFA containing 4 mg/mL of M. tuberculosis.

o

In a glass syringe, draw up equal volumes of the MOG35-55 solution and CFA.

o

Create a stable emulsion by repeatedly expelling and drawing the mixture between two
glass syringes connected by a luer lock. The emulsion is ready when a drop does not
disperse in water.

e Immunization (Day 0):

o Anesthetize the mice.
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o Inject 100 pL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total
volume of 200 pL per mouse).

o Pertussis Toxin Administration:
o Dilute PTX in sterile PBS to a final concentration of 1 pg/mL.

o On Day 0 (shortly after immunization) and again on Day 2, administer 200 ng of PTX (200
uL of the diluted solution) via intraperitoneal injection.

e Clinical Scoring:

o Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of
EAE.

o Score the mice based on a standard scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund state

Protocol 2: Immunofluorescence Staining for Microglia (Iba-1) and Astrocytes (GFAP) in Mouse
Brain Tissue

This protocol outlines the procedure for visualizing activated microglia and astrocytes in fixed
mouse brain sections.

Materials:

e 4% Paraformaldehyde (PFA) in PBS
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e Sucrose solutions (15% and 30% in PBS)

e Optimal Cutting Temperature (OCT) compound

e Cryostat

» Blocking solution (e.g., 5% Normal Donkey Serum, 1% BSA, 0.3% Triton X-100 in PBS)
» Primary antibodies: Rabbit anti-lbal and Chicken anti-GFAP

o Secondary antibodies: Donkey anti-Rabbit (conjugated to a fluorophore, e.g., Alexa Fluor
488) and Donkey anti-Chicken (conjugated to a different fluorophore, e.g., Alexa Fluor 594)

e DAPI solution

e Mounting medium
Procedure:

o Tissue Preparation:

o Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by
4% PFA.

o Dissect the brain and post-fix in 4% PFA overnight at 4°C.

o Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C
until it sinks.

o Embed the brain in OCT compound and freeze.

o Using a cryostat, cut 20-40 um thick coronal sections and mount them on slides.
e Staining:

o Wash the sections three times with PBS.

o Permeabilize and block the sections with blocking solution for 1-2 hours at room
temperature.
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o Incubate the sections with primary antibodies (diluted in blocking solution) overnight at
4°C.

o Wash the sections three times with PBS containing 0.1% Triton X-100.

o Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution)
for 2 hours at room temperature, protected from light.

o Wash the sections three times with PBS.
o Counterstain with DAPI for 5-10 minutes to visualize cell nuclei.
o Wash the sections with PBS.
e Mounting and Imaging:
o Mount the coverslips using an anti-fade mounting medium.
o Image the sections using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams visualize key processes in neuroinflammation research.
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Generalized Chemokine Receptor Signaling in Microglia
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Caption: Generalized Chemokine Receptor Signaling Pathway in Microglia.
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Experimental Autoimmune Encephalomyelitis (EAE) Workflow
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Caption: Typical Experimental Workflow for EAE in Mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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